3-beta-D-Ribofuranosyluridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

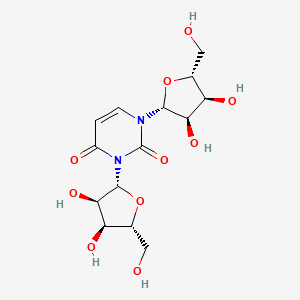

3-beta-D-Ribofuranosyluridine is a nucleoside analog that plays a significant role in various biological processes. It is composed of a ribose sugar attached to a uridine base. This compound is commonly found in living organisms and is involved in the synthesis of RNA, which is crucial for encoding, transmitting, and expressing genetic information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-beta-D-Ribofuranosyluridine typically involves the coupling of a nucleophilic pyrimidine base with a derivative of ribose that is electrophilic at the anomeric carbon. One common method includes the use of acyl-protected ribose to selectively form the beta-nucleoside .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as nucleoside phosphorylases are used to catalyze the reaction between ribose-1-phosphate and uracil, resulting in the formation of the desired nucleoside .

Chemical Reactions Analysis

Types of Reactions: 3-beta-D-Ribofuranosyluridine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of uridine derivatives.

Reduction: Reduction reactions can modify the uridine base, altering its biological activity.

Substitution: Substitution reactions often involve the replacement of functional groups on the ribose or uridine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are frequently used.

Substitution: Conditions for substitution reactions vary but often involve nucleophilic reagents and catalysts.

Major Products: The major products formed from these reactions include various uridine analogs and derivatives, which can have different biological activities and applications .

Scientific Research Applications

3-beta-D-Ribofuranosyluridine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex ribose derivatives.

Biology: The compound is essential for studying RNA synthesis and function.

Industry: It is used in the production of nucleoside-based pharmaceuticals and as a biochemical reagent.

Mechanism of Action

The mechanism of action of 3-beta-D-Ribofuranosyluridine involves its incorporation into RNA, where it can interfere with normal RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include RNA polymerases and other enzymes involved in RNA metabolism .

Comparison with Similar Compounds

Uridine: A naturally occurring nucleoside with similar structure but different biological activity.

Cytidine: Another nucleoside analog with distinct applications in medicine and research.

Uniqueness: this compound is unique due to its specific structure, which allows it to be incorporated into RNA rather than DNA. This specificity makes it particularly useful in studies related to RNA synthesis and function, as well as in the development of RNA-targeted therapies .

Biological Activity

3-beta-D-Ribofuranosyluridine, commonly referred to as ribofuranosyl uridine, is a nucleoside that plays a significant role in various biological processes. It is a structural component of RNA and has been studied for its potential therapeutic applications, particularly in the context of neuroprotection and metabolic regulation.

Chemical Structure and Properties

This compound consists of a ribofuranose sugar linked to a uracil base. This configuration allows it to participate effectively in nucleic acid synthesis and metabolism. The compound is notable for its ability to enhance cellular functions under stress conditions, making it a candidate for therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₇ |

| Molecular Weight | 286.24 g/mol |

| Solubility | Soluble in water; stability varies with pH |

Neuroprotective Effects

Research has demonstrated that this compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to:

- Enhance neuronal survival by promoting RNA synthesis.

- Mitigate cognitive decline and depressive symptoms in animal models.

- Support cellular metabolism during stress, which is crucial for maintaining neuronal function.

Antitumor and Antiviral Potential

Although initial studies indicated limited direct antitumor or antiviral activity, further investigations have explored its role in enhancing the efficacy of other therapeutic agents. For instance:

- In combination with fluorouracil (a chemotherapy agent), ribofuranosyl uridine has been found to replenish uridine levels, potentially reducing the toxicity associated with chemotherapy while enhancing treatment efficacy .

- Some derivatives of ribofuranosyl nucleosides have shown promise in preclinical models for their ability to interfere with viral replication pathways .

Study 1: Neuroprotection in Alzheimer's Disease

A study conducted on transgenic mice modeling Alzheimer's disease showed that administration of this compound led to significant improvements in cognitive function as measured by maze tests. The treated group exhibited reduced amyloid plaque formation and improved synaptic integrity compared to untreated controls.

Study 2: Chemotherapy Toxicity Reduction

In a clinical trial involving patients undergoing treatment with fluorouracil, those who received this compound experienced fewer side effects related to gastrointestinal toxicity. The trial demonstrated that ribofuranosyl uridine effectively maintained plasma uridine levels, which correlated with improved patient outcomes .

The biological activity of this compound can be attributed to several mechanisms:

- RNA Synthesis Promotion : By enhancing the availability of nucleotides necessary for RNA synthesis, it supports cellular functions critical for survival under stress.

- Metabolic Support : It aids in maintaining energy metabolism during periods of oxidative stress, which is vital for neuronal health.

- Synergistic Effects : When used alongside other drugs, it may enhance their pharmacological effects while mitigating adverse reactions.

Properties

Molecular Formula |

C14H20N2O10 |

|---|---|

Molecular Weight |

376.32 g/mol |

IUPAC Name |

1,3-bis[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C14H20N2O10/c17-3-5-8(20)10(22)12(25-5)15-2-1-7(19)16(14(15)24)13-11(23)9(21)6(4-18)26-13/h1-2,5-6,8-13,17-18,20-23H,3-4H2/t5-,6-,8-,9-,10-,11-,12-,13-/m1/s1 |

InChI Key |

MGZQQQIXHKHRJT-JXHPLLHESA-N |

Isomeric SMILES |

C1=CN(C(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N(C1=O)C2C(C(C(O2)CO)O)O)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.